molecular formula C8H14O B1284028 6-Methyl-1-oxaspiro[2.5]octane CAS No. 38709-71-6

6-Methyl-1-oxaspiro[2.5]octane

Cat. No.: B1284028
CAS No.: 38709-71-6
M. Wt: 126.2 g/mol
InChI Key: QWEHPDHDKIVFDV-UHFFFAOYSA-N
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Description

General Context of Spiro Compounds and Their Significance in Organic Chemistry

Spiro compounds are a fascinating class of organic molecules characterized by a unique structural feature: two or more rings that share a single, common atom known as the spiro atom. wikipedia.orgnumberanalytics.com This arrangement distinguishes them from other bicyclic systems and imparts a rigid, three-dimensional geometry. wikipedia.orgchemenu.com The rings can be carbocyclic (composed entirely of carbon atoms) or heterocyclic (containing at least one non-carbon atom). wikipedia.orgscribd.com

The significance of spiro compounds in organic chemistry is multifaceted. Their rigid frameworks are valuable in the design of pharmaceuticals and materials, as they can hold functional groups in specific spatial orientations, influencing interactions with biological targets. numberanalytics.comontosight.ai Many natural products possess spirocyclic cores, further highlighting their importance. wikipedia.org The unique stereochemical properties and the potential for chirality arising from the spiro center present both challenges and opportunities in synthetic chemistry. numberanalytics.comscribd.com

Classification and Structural Characteristics of Oxaspiro[2.5]octane Frameworks

Within the broad category of spiro compounds, those containing an oxygen atom in one of the rings are termed oxa-spiro compounds. The 1-oxaspiro[2.5]octane framework specifically consists of a three-membered oxirane (epoxide) ring fused to a six-membered cyclohexane (B81311) ring through a common carbon atom. The nomenclature "[2.5]" indicates the number of atoms in each ring linked to the spiro atom, excluding the spiro atom itself.

The key structural characteristics of this framework include:

Ring Strain: The three-membered epoxide ring is inherently strained due to significant angle deviation from the ideal tetrahedral angle. This strain makes the epoxide ring susceptible to ring-opening reactions by nucleophiles. smolecule.com

Stereochemistry: The spiro atom itself can be a stereocenter, leading to the possibility of enantiomers. Additionally, substituents on the rings can create further stereoisomers.

Rationale for Academic Investigation of 6-Methyl-1-oxaspiro[2.5]octane and Related Structures

The academic investigation into this compound and its analogs is driven by several factors. The presence of the reactive epoxide ring makes it a valuable synthetic intermediate. Ring-opening reactions allow for the introduction of various functional groups with stereochemical control, providing access to a diverse range of more complex molecules. smolecule.com

Derivatives of the 1-oxaspiro[2.5]octane framework have been explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern, such as the methyl group at the 6-position in this compound, can modulate these activities and interactions with biological targets like enzymes. smolecule.com Furthermore, these compounds serve as model systems for studying reaction mechanisms and stereochemistry in spirocyclic systems. ontosight.ai

Chemical and Physical Properties of this compound

The properties of this compound are documented in various chemical databases. Below is a table summarizing some of its key computed descriptors.

PropertyValueSource
Molecular Formula C8H14OPubChem
Molecular Weight 126.20 g/mol PubChem
IUPAC Name This compoundPubChem
InChI InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3PubChem
InChIKey QWEHPDHDKIVFDV-UHFFFAOYSA-NPubChem
SMILES CC1CCC2(CC1)CO2PubChem
XLogP3 1.7PubChem
Topological Polar Surface Area 12.5 ŲPubChem

Table 1: Computed chemical and physical properties of this compound. Data sourced from PubChem. nih.gov

Synthetic Approaches and Chemical Reactivity

The synthesis of 1-oxaspiro[2.5]octane derivatives often involves the epoxidation of a corresponding cyclohexanone (B45756) precursor. smolecule.com For instance, the reaction of a substituted cyclohexanone with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) can yield the desired oxaspiro-octane. smolecule.com

The reactivity of this compound is dominated by the chemistry of the epoxide ring. Key reactions include:

Nucleophilic Ring-Opening: The strained epoxide ring is susceptible to attack by various nucleophiles, such as alcohols, amines, and thiols. This reaction leads to the formation of functionalized cyclohexane derivatives. smolecule.com

Reduction: The epoxide can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7-2-4-8(5-3-7)6-9-8/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEHPDHDKIVFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60562230
Record name 6-Methyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38709-71-6
Record name 6-Methyl-1-oxaspiro[2.5]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60562230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Methyl 1 Oxaspiro 2.5 Octane and Analogous Oxaspiro 2.5 Octanes

Traditional Synthetic Approaches for Spiro Epoxides

Conventional methods for synthesizing spiro epoxides primarily rely on the formation of the epoxide ring on a pre-existing carbocyclic precursor.

The formation of spirocyclic systems can be achieved through intramolecular cyclization reactions where a suitably functionalized precursor undergoes ring closure. One modern approach involves the synergistic use of titanocene (B72419) and photoredox dual catalysis. rsc.org This visible-light-driven method facilitates the radical opening of an epoxide followed by spirocyclization of the resulting radical onto a pendant alkyne. rsc.org This process is notable for its environmentally benign conditions, using an organic photocatalyst and a Hantzsch ester as an electron donor in place of stoichiometric metallic reductants. rsc.org This strategy allows for the construction of challenging spirocycles that feature an all-carbon quaternary stereocenter. rsc.org

Ring expansion reactions also serve as a pathway to spirocycles, although they are often less direct. ubc.ca For instance, the semipinacol rearrangement of substrates bearing an intramolecular alcohol can be initiated to provide spirocyclic ring systems. ubc.ca

The most direct and common method for synthesizing 1-oxaspiro[2.5]octanes is the epoxidation of an exocyclic alkene, such as 4-methyl-1-methylenecyclohexane. This transformation is frequently accomplished using peroxy acids, a process known as the Prilezhaev reaction. organicchemistrytutor.comyoutube.com Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose, delivering an oxygen atom to the double bond in a concerted, stereospecific manner. organicchemistrytutor.comyoutube.com

ReagentSubstrate ExampleProductKey Feature
m-CPBA1-Methylcyclohexene1-Methyl-7-oxabicyclo[4.1.0]heptaneConcerted, stereospecific oxygen transfer. organicchemistrytutor.com
Peroxyacetic AcidAlkeneEpoxideOften prepared in situ from carboxylic acid and H2O2. youtube.com

Analogous strategies have been developed for the epoxidation of carbonyl groups in specific contexts. A notable example is the Corey-Chaykovsky epoxidation of twisted amides. The inherent strain in twisted amides increases the reactivity of the carbonyl group, allowing for direct epoxidation with a sulfur ylide like dimethylsulfonium methylide to form stable spiro-epoxyamines. nih.gov This reaction is without precedent for standard, planar amides and highlights how precursor modification can enable unique epoxidation pathways. nih.gov

Dioxiranes, such as dimethyldioxirane (B1199080) (DMDO) and methyl(trifluoromethyl)dioxirane (B1250162) (TFDO), are powerful, metal-free oxidizing agents that perform epoxidations under neutral conditions. wikipedia.orgresearchgate.net The reaction mechanism is believed to involve a concerted oxygen transfer through a spiro transition state, which accounts for the retention of the alkene's configuration in the epoxide product. wikipedia.org

Diastereoselectivity can be achieved when the alkene substrate possesses diastereotopic faces. The dioxirane (B86890) typically attacks the sterically less hindered face of the double bond. wikipedia.org For example, the epoxidation of cyclic dienes and trienes with DMDO and TFDO proceeds with outstandingly high diastereoselectivity (90-98%). researchgate.net Studies on the oxidation of spiro[2.5]octane itself with 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) have shown that the reaction occurs with good to outstanding site-selectivity and diastereoselectivity, preferentially functionalizing specific C-H bonds activated by the cyclopropane (B1198618) ring. nih.gov

Stereoselective Synthesis of Spiro Oxaspiro[2.5]octane Systems

Controlling the stereochemistry of the spirocyclic center and the epoxide ring is crucial for many applications. This is achieved through asymmetric catalysis or by using the inherent chirality of the starting material to direct the reaction.

Chiral Sulfur Ylides: The reaction of sulfur ylides with carbonyl compounds to form epoxides can be rendered asymmetric and catalytic. bristol.ac.uk This is achieved by using a chiral sulfide (B99878) that is converted into the corresponding ylide in situ. Two primary catalytic cycles have been developed: one involving the reaction of a chiral sulfide with a diazo compound in the presence of a metal catalyst, and another involving the reaction of a sulfide with an alkyl halide and a base. bristol.ac.uk Chiral oxathianes, designed with specific stereochemical architecture, have been successfully employed in asymmetric sulfur ylide-mediated epoxidations, yielding epoxides with high diastereo- and enantioselectivity. nih.govnih.govresearchgate.net

Metal-Salen Complexes: Chiral metal-salen complexes are highly effective catalysts for the asymmetric epoxidation of unfunctionalized olefins. researchgate.nettcichemicals.com The Jacobsen-Katsuki epoxidation, which typically employs a chiral manganese(III)-salen complex, is a benchmark for this transformation. helsinki.fisigmaaldrich.com A variety of salen ligands can be readily synthesized from chiral diamines and substituted salicylaldehydes, allowing for fine-tuning of the catalyst's steric and electronic properties to achieve high enantioselectivity for a range of substrates, including the exocyclic alkenes that serve as precursors to spiro epoxides. tcichemicals.comhelsinki.finih.gov

Chiral Phosphoric Acids (CPAs): Chiral phosphoric acids derived from scaffolds like BINOL have emerged as a prominent class of Brønsted acid organocatalysts. nih.gov In the context of epoxide synthesis, they can be used to control stereochemistry, for instance, through the kinetic resolution of racemic epoxides. nih.govnih.gov DFT calculations and experimental work have shown that bulky substituents on the CPA's chiral backbone are crucial for creating a well-defined chiral pocket that restricts the orientation of the substrate, leading to high enantioselectivity. nih.govnih.gov CPAs have also been used to catalyze cascade reactions that lead to the formation of complex chiral spiro compounds. dicp.ac.cne3s-conferences.org

Catalytic SystemReaction TypeSubstrateKey Advantage
Chiral Sulfide / Metal CatalystAsymmetric EpoxidationAldehyde/KetoneCatalytic use of chiral sulfide to generate ylide in situ. bristol.ac.uk
Chiral Mn(III)-Salen ComplexAsymmetric EpoxidationAlkeneHigh enantioselectivity for unfunctionalized olefins. helsinki.fisigmaaldrich.com
Chiral Phosphoric Acid (CPA)Kinetic Resolution / CascadeEpoxide / ImineMetal-free catalysis with high activity under mild conditions. nih.govdicp.ac.cn

Substrate-controlled diastereoselective synthesis utilizes the existing stereocenters in a starting material to direct the formation of new stereocenters. While a specific, widely adopted method for synthesizing 6-methyl-1-oxaspiro[2.5]octane from propargylic alcohols is not extensively documented, the principles of such transformations are well-established in organic synthesis. For instance, the aforementioned radical opening/spirocyclization of epoxy-alkynes demonstrates this concept. rsc.org In such a reaction, if the initial epoxide is enantiomerically pure, its stereochemistry can influence the facial selectivity of the subsequent intramolecular addition, thereby controlling the stereochemistry of the newly formed spiro center. rsc.org This approach provides access to specific diastereomers of the spirocyclic product based on the configuration of the precursor.

Modern and Sustainable Synthetic Methodologies

The development of synthetic methods that are both efficient and environmentally benign is a central goal in modern chemistry. This section explores the application of green chemistry principles and advanced technologies to the synthesis of oxaspiro compounds.

Green Chemistry Principles in Oxaspiro Compound Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. Key principles include the use of safer solvents, energy efficiency, and the development of catalytic reactions.

One of the core tenets of green chemistry is to minimize or avoid the use of organic solvents, which are often volatile, flammable, and toxic. Performing reactions in solvent-free conditions or in aqueous media presents a more sustainable alternative. Lipase-catalyzed reactions, for instance, can be conducted in both aqueous and non-aqueous media. mdpi.com The ability of lipases to function in water is particularly advantageous, as water is a non-toxic, inexpensive, and environmentally friendly solvent. mdpi.com For example, the lipase-catalyzed kinetic resolution of ketoprofen (B1673614) methyl ester was successfully carried out in a phosphate (B84403) buffer at pH 7, achieving high efficiency and an enantiomeric excess of 99.85%. mdpi.com

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. This technology offers a more energy-efficient alternative to conventional heating methods. The rapid and uniform heating provided by microwaves can accelerate reaction rates, making it an attractive approach for the synthesis of oxaspiro compounds.

Photocatalysis utilizes light to drive chemical reactions in the presence of a photocatalyst. This methodology offers a green and sustainable pathway for various organic transformations, as it can often be performed under mild conditions using visible light as an energy source. The application of photocatalysis to the synthesis of epoxides, including spiroepoxides, is an active area of research, with the potential to provide more environmentally friendly synthetic routes.

Flow Chemistry and Microreactor Technology for Oxaspiro[2.5]octane Production

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. Microreactors, with their high surface-area-to-volume ratios, are particularly well-suited for flow chemistry applications.

The combination of enzymatic catalysis with flow chemistry presents a powerful and sustainable approach to chemical synthesis. mdpi.com For example, lipase-catalyzed reactions have been successfully implemented in continuous-flow systems, demonstrating clear advantages such as reproducibility, shorter reaction times, and safer operation compared to batch reactions. mdpi.com This technology holds significant promise for the efficient and sustainable production of this compound and its analogs.

Table 2: Comparison of Batch vs. Flow Chemistry for Enzymatic Reactions mdpi.com
ParameterBatch ReactionContinuous-Flow Reaction
Reaction TimeLongerShorter
Heating/CoolingSlower, less preciseRapid, precise
SafetyPotential for thermal runawayImproved safety, smaller reaction volumes
ScalabilityCan be challengingEasier to scale up by running longer or in parallel
ReproducibilityCan be variableGenerally higher
Continuous Flow Electrosynthesis

Continuous flow electrosynthesis is an emerging sustainable and efficient methodology for conducting redox reactions. By replacing chemical oxidants with electricity, this technique aligns with the principles of green chemistry. The application of flow electrosynthesis to the preparation of spiroepoxides is a promising area of research aimed at overcoming the limitations of conventional methods, such as low yields and the use of hazardous reagents. anr.fr

The electrosynthesis of epoxides in a continuous flow setup typically involves the electrochemical oxidation of an alkene precursor. In the context of this compound, the synthesis would proceed via the epoxidation of an exocyclic methylene (B1212753) intermediate. Flow electrochemical reactors offer precise control over reaction parameters like current density, flow rate, and temperature, which can lead to improved selectivity and yield. nih.gov The high surface-to-volume ratio in these reactors enhances mass transfer, often a limiting factor in electrochemical reactions. nih.gov

A collaborative research project, E-FLOX, is focused on developing a sustainable synthetic route to bioactive spiroepoxide derivatives through oxidative flow electrosynthesis. anr.fr This initiative underscores the potential of this technology to provide access to complex molecules like this compound while significantly improving synthesis yields and adhering to environmentally friendly practices. anr.fr While specific data on the continuous flow electrosynthesis of this compound is not extensively documented, the general parameters for electrochemical epoxidation of cyclic alkenes in a flow system can be extrapolated, as shown in the following illustrative table.

ParameterTypical Value/ConditionSignificance
Electrode Material (Anode)Platinum, Boron-Doped Diamond (BDD)Influences reaction selectivity and efficiency.
Current Density10-100 mA/cm²Controls the rate of the electrochemical reaction.
Flow Rate0.1-1.0 mL/minDetermines the residence time of reactants in the electrochemical cell.
ElectrolyteSupporting electrolytes like Bu₄NBF₄ in an organic solvent (e.g., MeCN/H₂O)Ensures conductivity of the solution.
Temperature0-25 °CAffects reaction kinetics and product stability.
Expected OutcomeHigh Faradaic efficiency and yieldDemonstrates the efficiency of converting electrical energy into the desired chemical product. rsc.org
Enhanced Yield and Stability in Microreactors

Microreactors provide a powerful platform for the synthesis of fine chemicals, offering exceptional control over reaction conditions and leading to significant improvements in yield and product stability, particularly for sensitive compounds. nih.govmdpi.com The synthesis of oxaspiro[2.5]octane analogues, which can be unstable, benefits greatly from the advantages of microreaction technology. google.com

A notable example is the continuous preparation of 1-oxa-2-azaspiro[2.5]octane, a close structural analog of this compound, using a microreaction system. google.com Traditional batch processes for this compound suffer from difficult temperature control, low production efficiency, and product instability. google.com In contrast, a microreactor setup, consisting of micro-dispersers and temperature-controlled microreactors, resolves these issues, leading to a significant increase in both the yield and concentration of the target product. google.com The precise control over residence time in a microreactor is crucial, especially when dealing with unstable intermediates or products. beilstein-journals.orgrsc.org

The key advantages of employing a microreactor for this synthesis include a short production cycle, high selectivity, the capability for continuous production, and intrinsic safety. google.com The enhanced heat and mass transfer in the microchannels allow for rapid and uniform temperature control, which is critical for preventing the degradation of the thermally sensitive oxaspiro[2.5]octane product. mdpi.comgoogle.com

The following table summarizes the research findings from the continuous synthesis of 1-oxa-2-azaspiro[2.5]octane in a microreactor system, demonstrating the enhanced performance compared to conventional methods.

ParameterMicroreactor ConditionsObserved Outcome
ReactantsCyclohexanone (B45756), Ammonia, Sodium Hypochlorite-
SolventToluene or Dichloromethane-
Reaction Temperature-3 °C to 0 °CPrecise temperature control prevents product degradation. google.com
Residence Time40 to 60 secondsShort reaction time minimizes byproduct formation. google.com
System Pressure0.1 to 0.3 MPaMaintained for continuous flow. google.com
Product ConcentrationUp to 2.6 MSignificantly higher than in batch processes. google.com
YieldUp to 79%A substantial improvement over the ~10% yield reported for some batch syntheses. google.com

Reactivity Profiles and Mechanistic Studies of 6 Methyl 1 Oxaspiro 2.5 Octane and Spiro Epoxides

Ring-Opening Reactions of the Oxirane Moiety

The cleavage of the C-O bonds in the oxirane ring is the most common reaction pathway for epoxides. This can be initiated by nucleophiles, electrophiles (typically acids), or through electron transfer processes.

Nucleophilic ring-opening is a versatile method for the functionalization of epoxides, leading to the formation of 1,2-difunctionalized cyclohexyl systems from 6-Methyl-1-oxaspiro[2.5]octane. The reaction mechanism, and consequently the regiochemical and stereochemical outcomes, are highly dependent on the reaction conditions, particularly the pH of the medium.

Under acidic conditions, the epoxide oxygen is first protonated by a Brønsted acid or coordinates to a Lewis acid, which enhances the electrophilicity of the epoxide carbons and makes the oxygen a better leaving group. researchgate.netresearchgate.net The subsequent nucleophilic attack is generally considered to proceed through a mechanism with significant Sₙ1 character. libretexts.org

For an unsymmetrical spiro epoxide like this compound, the positive charge in the transition state is better stabilized at the more substituted carbon atom (the spiro carbon). Consequently, the nucleophile preferentially attacks this more sterically hindered, yet more electrophilic, carbon. stackexchange.com This regioselectivity is a hallmark of the Sₙ1-like pathway. masterorganicchemistry.com The reaction results in the formation of a tertiary alcohol and a new C-nucleophile bond at the spiro center. Lewis acids, such as tin-containing zeolites (Sn-Beta), have been shown to be effective catalysts for the ring-opening of epoxides with alcohols, influencing both activity and regioselectivity. osti.govresearchgate.net Computational studies on cyclohexene (B86901) oxide show that Lewis acids catalyze the ring-opening by reducing the steric repulsion between the epoxide and the incoming nucleophile. nih.gov

Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring Opening of this compound

Catalyst Type Nucleophile (Nu-H) Major Product Structure Regioselectivity
Brønsted Acid (e.g., H₂SO₄) H₂O 1-(Hydroxymethyl)-1-hydroxy-4-methylcyclohexane Attack at the spiro carbon
Lewis Acid (e.g., BF₃·OEt₂) CH₃OH 1-(Hydroxymethyl)-1-methoxy-4-methylcyclohexane Attack at the spiro carbon

In the presence of a strong, basic nucleophile, the ring-opening of this compound is expected to follow a concerted Sₙ2 mechanism. researchgate.net In this pathway, the nucleophile directly attacks one of the electrophilic carbons of the oxirane ring, leading to the simultaneous cleavage of the C-O bond.

Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide. For this compound, this is the methylene (B1212753) (-CH₂) carbon of the oxirane ring. This regioselectivity is a direct consequence of the steric demands of the Sₙ2 transition state. The reaction results in the formation of a primary alcohol. A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the center of attack; however, for the methylene carbon in this specific molecule, this is not applicable. The attack occurs from the backside relative to the C-O bond, leading to a product with a trans-relationship between the nucleophile and the newly formed hydroxyl group relative to the plane of the cyclohexane (B81311) ring.

Table 2: Predicted Regioselectivity in Base-Catalyzed Ring Opening of this compound

Nucleophile (Nu⁻) Product Structure Regioselectivity
RO⁻ (Alkoxide) 1-(Alkoxymethyl)-4-methylcyclohexan-1-ol Attack at the methylene carbon
N₃⁻ (Azide) 1-(Azidomethyl)-4-methylcyclohexan-1-ol Attack at the methylene carbon
R-MgX (Grignard) 1-(Alkyl)-1-(hydroxymethyl)-4-methylcyclohexane Attack at the methylene carbon

The nature of the nucleophile plays a crucial role in the ring-opening of spiro epoxides.

Alcohols: In the presence of an acid catalyst, alcohols act as nucleophiles to yield β-alkoxy alcohols. researchgate.net Without a catalyst, the reaction is very slow.

Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of valuable amino alcohols.

Azides: The azide (B81097) ion (N₃⁻) is an excellent nucleophile in Sₙ2 reactions and can be used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine. acs.org Chiral Lewis acids have been used to achieve enantioselective addition of azide to meso epoxides. acs.org

Allylboron Reagents: While specific studies on this compound are not prominent, allylboron reagents are known to react with epoxides, often catalyzed by Lewis acids, to form homoallylic alcohols.

Ring-opening of epoxides can also be initiated by single-electron transfer (SET) from a photochemically or thermally activated donor or to a suitable electron acceptor. nih.govresearchgate.net This process generates a radical cation or radical anion intermediate, which then undergoes C-C or C-O bond cleavage. For spiro epoxides, this can lead to the formation of unique radical intermediates that can be trapped by nucleophiles or undergo rearrangement. nih.gov For instance, the electron transfer induced ring-opening of α-epoxyketones in the presence of a nucleophile like cyclohexanone (B45756) can lead to the stereospecific formation of spirodioxolanes. nih.govresearchgate.net While specific studies on this compound are lacking, it is plausible that under appropriate SET conditions, it could undergo ring-opening to form radical intermediates that could participate in subsequent carbon-carbon or carbon-heteroatom bond-forming reactions.

Regiodivergent synthesis refers to the ability to selectively form one of two or more constitutional isomers from a single substrate by tuning the reaction conditions. In the context of this compound, a regiodivergent approach would allow for the selective attack at either the spiro carbon or the methylene carbon of the oxirane ring. As discussed, this can be largely controlled by the choice of acidic versus basic conditions. More advanced catalytic systems, for example, using different co-catalysts with a primary metal catalyst, can also control regioselectivity. For instance, nickel-catalyzed ring-opening of terminal epoxides can be directed to either the more or less hindered position by the choice of an iodide or a titanocene (B72419) co-catalyst, respectively. nih.gov

Stereoconvergent processes allow for the formation of a single stereoisomeric product from a racemic or diastereomeric mixture of starting materials. While this compound as described is achiral, related chiral spiro epoxides could potentially undergo stereoconvergent transformations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 6 Methyl 1 Oxaspiro 2.5 Octane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 6-Methyl-1-oxaspiro[2.5]octane, both ¹H and ¹³C NMR are indispensable.

In ¹H NMR, the chemical shifts of protons are influenced by their proximity to the electronegative oxygen atom and the strained three-membered oxirane ring. Protons on the carbon adjacent to the ether oxygen are expected to appear in the downfield region, typically between 3.4 and 4.5 ppm. libretexts.org The protons of the oxirane ring itself are characteristically found at a slightly higher field than other ethers, generally in the 2.5 to 3.5 δ range. libretexts.org The methyl group protons would be expected at a much higher field, likely below 1.0 ppm, shifted by the cyclohexane (B81311) ring. The complexity of the spectrum would be further influenced by the stereochemistry of the molecule, with axial and equatorial protons on the cyclohexane ring exhibiting different chemical shifts and coupling constants.

¹³C NMR spectroscopy provides information on the carbon skeleton. The carbon atoms of the epoxide ring typically resonate in the 40-60 ppm region. libretexts.org The spiro carbon, being quaternary and part of the strained ring, would have a distinct chemical shift. The carbons of the cyclohexane ring would appear in the typical aliphatic region, with their specific shifts influenced by the position of the methyl group and their relationship to the spiro center. The methyl carbon would be found at the highest field (lowest ppm value).

A structural and conformational analysis of related 1-oxaspiro[2.5]octane derivatives has shown that homonuclear coupling constants and chemical shifts of protons and carbon atoms are sensitive to the steric and electronic effects of substituents on the cyclohexane ring. nih.gov These parameters can be used to determine the relative configuration and preferred conformations of the molecule. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Oxirane CH₂ 2.5 - 3.5 Complex
Cyclohexane CH (adjacent to spiro) 1.5 - 2.0 Multiplet
Cyclohexane CH₂ 1.2 - 1.8 Multiplet
Cyclohexane CH (with methyl) 1.0 - 1.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Spiro C 60 - 70
Oxirane CH₂ 40 - 50
Cyclohexane C (adjacent to spiro) 30 - 40
Cyclohexane CH₂ 20 - 35
Cyclohexane CH (with methyl) 25 - 35

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₈H₁₄O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula. The monoisotopic mass of this compound is 126.10446 Da. uni.lu

The fragmentation of epoxides under electron impact ionization often proceeds via cleavage of the bonds of the oxirane ring. nih.gov A common fragmentation pathway for epoxides involves the cleavage of the carbon-carbon bond within the oxirane ring. nih.gov For this compound, this could lead to a variety of fragment ions. The fragmentation patterns of aliphatic epoxides are characterized by prominent peaks corresponding to the loss of alkyl radicals. acs.org

The fragmentation of the molecular ion can be initiated by the loss of a radical to form a more stable carbocation. The presence of the cyclohexane ring offers multiple fragmentation pathways. Alpha-cleavage, the breaking of a bond adjacent to the oxygen atom, is a common fragmentation route for ethers.

Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment
126 [C₈H₁₄O]⁺ (Molecular Ion)
111 [M - CH₃]⁺
97 [M - C₂H₅]⁺
83 [M - C₃H₇]⁺
69 [M - C₄H₉]⁺
55 [C₄H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be characterized by the absence of strong absorptions for hydroxyl (-OH) or carbonyl (C=O) groups. oregonstate.edu The most informative peaks would be those associated with the C-O stretching of the ether and the vibrations of the strained epoxide ring.

Ethers typically show a C-O single-bond stretching absorption in the range of 1050 to 1150 cm⁻¹. libretexts.org Epoxides exhibit a series of three characteristic peaks related to the stretching and contracting of the bonds in the three-membered ring. These appear in the ranges of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹. spectroscopyonline.com The latter two peaks are often particularly intense. spectroscopyonline.com The spectrum would also display C-H stretching vibrations for the methyl and methylene (B1212753) groups on the cyclohexane ring, typically in the 2850-3000 cm⁻¹ region.

Table 4: Characteristic IR Absorption Frequencies for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
C-H stretch (alkane) 2850 - 2960 Strong
Epoxide ring "breathing" 1230 - 1280 Medium
Asymmetric C-O-C stretch (epoxide) 810 - 950 Strong
Symmetric C-O-C stretch (epoxide) 750 - 880 Strong

X-ray Crystallography for Solid-State Structure Determination and Bond Analysis

The analysis of related spiro compounds reveals key structural features. For instance, in spiropyran and spirooxazine compounds, the two ring systems are bound at a spiro junction, with the planes of the two rings being nearly perpendicular to each other. mdpi.com The Cspiro-O bond lengths in these compounds are typically around 1.46-1.47 Å. mdpi.com Studies on oxirane compounds show that the geometry of the oxirane ring is relatively consistent, with C-O bond lengths of approximately 1.435 Å and C-C bond lengths around 1.469 Å. nih.gov The C-O-C bond angle within the oxirane ring is highly constrained at about 61.5°. nih.gov

For this compound, X-ray crystallography would confirm the chair conformation of the cyclohexane ring and the relative stereochemistry of the methyl group (axial or equatorial) with respect to the spiro center.

Table 5: Expected Bond Parameters for this compound from X-ray Crystallography

Bond Expected Length (Å)
Cspiro-O ~1.46
C-O (oxirane) ~1.44
C-C (oxirane) ~1.47
AngleExpected Value (°)
C-O-C (oxirane)~61.5
C-C-C (cyclohexane)~109.5

Advanced Techniques for Detailed Structural and Electronic Analysis

X-ray Absorption Fine-Structure Spectroscopy (XAFS, XANES, EXAFS)

X-ray Absorption Fine-Structure (XAFS) spectroscopy is a powerful technique for probing the local atomic and electronic structure of a specific element within a material. It is element-specific and does not require long-range order, making it suitable for a wide range of samples. libretexts.org XAFS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine-Structure (EXAFS).

For this compound, XAFS could be applied to study the oxygen K-edge. The XANES region would provide information about the oxidation state of the oxygen atom and its coordination environment. libretexts.org The EXAFS region, characterized by oscillations in the absorption coefficient, would yield information about the bond distances and coordination numbers of the atoms directly surrounding the oxygen atom. This could be used to determine the C-O bond lengths with high precision. While more commonly applied to inorganic and materials science, the application of XAFS to organic systems is growing.

Energy-Dispersive X-ray Spectroscopy (EDX)

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique primarily used for the elemental analysis or chemical characterization of a sample. wikipedia.org It relies on the interaction of an electron beam with the sample, which causes the emission of characteristic X-rays from the elements present. wikipedia.org

For a pure sample of this compound, EDX would confirm the presence of carbon and oxygen. The technique provides a qualitative and semi-quantitative analysis of the elemental composition. However, EDX does not provide information about chemical bonding or molecular structure. muanalysis.com Therefore, its utility for the detailed structural elucidation of an organic compound like this compound is limited compared to NMR, MS, and IR spectroscopy. It is more commonly used in conjunction with scanning electron microscopy (SEM) to determine the elemental composition of different regions of a sample. qa-group.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azom.com XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. nih.govspectroscopyeurope.com

For a pure, solid-phase sample of this compound, XPS analysis would be expected to primarily detect carbon and oxygen, the constituent elements of the molecule. The analysis would provide the relative elemental composition of the surface. High-resolution scans of the C 1s and O 1s photoelectron peaks would offer insight into the chemical bonding environments.

The carbon (C 1s) spectrum would be expected to show multiple peaks corresponding to the different types of carbon atoms in the molecule:

C-C/C-H bonds: Carbons in the cyclohexane ring and the methyl group not directly bonded to the oxygen would exhibit binding energies typical for aliphatic carbons.

C-O bonds: The two carbon atoms of the epoxide ring and the spiro carbon, all single-bonded to the oxygen atom, would appear at a higher binding energy due to the electron-withdrawing effect of the oxygen atom.

The oxygen (O 1s) spectrum would be expected to show a single major peak corresponding to the oxygen atom in the epoxide ring, characteristic of a C-O-C linkage.

Hypothetical XPS Data for this compound

ElementPhotoelectron PeakExpected Binding Energy (eV) RangeInferred Chemical Environment
CarbonC 1s~284.8 - 285.5C-C, C-H (Cyclohexane ring, Methyl group)
CarbonC 1s~286.0 - 287.0C-O (Epoxide ring, Spiro carbon)
OxygenO 1s~532.0 - 533.5C-O-C (Epoxide)

Note: These are generalized, expected binding energy ranges and can vary based on instrument calibration and sample charging.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful microscopy techniques that use beams of electrons to generate high-resolution images of a sample's morphology and structure. purdue.edusemanticscholar.org

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. nih.gov An electron beam scans the surface, and detectors collect secondary electrons, backscattered electrons, and characteristic X-rays to form an image and determine elemental composition. oregonstate.edu

Transmission Electron Microscopy (TEM) achieves much higher resolution by passing a beam of electrons through an ultra-thin specimen. purdue.edunih.gov It can reveal details at the atomic level, including crystal structure and defects.

For a small organic molecule like this compound, which is a liquid at or near room temperature, direct imaging by SEM or TEM is not feasible without specialized sample preparation techniques such as cryo-electron microscopy. science.gov Even with such techniques, these methods would not provide information for the elucidation of the primary chemical structure (i.e., the connectivity of atoms). Instead, they could potentially be used to study the morphology of the compound in a solidified state or its interaction with other materials at a micro or nano-scale. For instance, if the compound were used to form a polymer or was part of a composite material, SEM and TEM could be invaluable for characterizing the resulting material's surface features, phase distribution, and internal structure. nih.gov However, for the isolated molecule, these techniques are not applicable for structural determination.

Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly specific and sensitive technique that probes the nuclear energy levels of a specific isotope. It is based on the recoilless emission and resonant absorption of gamma rays. This technique is exquisitely sensitive to the local chemical environment of the Mössbauer-active nucleus, providing information on oxidation states, site symmetry, and magnetic properties.

The applicability of Mössbauer spectroscopy is limited to elements that possess a suitable isotope, with Iron-57 (⁵⁷Fe) being the most common. Other useful isotopes include ¹¹⁹Sn, ¹²¹Sb, and ¹⁵¹Eu.

The chemical structure of this compound (C₈H₁₄O) consists only of carbon, hydrogen, and oxygen. None of these elements have isotopes that are suitable for Mössbauer spectroscopy. Therefore, Mössbauer spectroscopy is not an applicable technique for the characterization or structural elucidation of this compound. This method would only become relevant if the compound were to be functionalized with a Mössbauer-active element or used as a ligand in an organometallic complex containing an element such as iron or tin.

Computational Chemistry and Theoretical Investigations of 6 Methyl 1 Oxaspiro 2.5 Octane

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or other ab initio methods, would be instrumental in understanding the fundamental electronic properties and thermodynamic stability of 6-Methyl-1-oxaspiro[2.5]octane. These calculations could determine key parameters like optimized molecular geometry, bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity, identifying electron-rich and electron-poor regions. The calculated total electronic energy would serve as a measure of the molecule's intrinsic stability.

Mechanistic Pathway Elucidation using Computational Methods

Computational methods are a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound. By locating and characterizing the energies of reactants, transition states, and products, researchers could elucidate detailed reaction mechanisms. For instance, in reactions such as ring-opening or nucleophilic attack, computational studies could identify the most favorable pathways by comparing the activation energies of different possible routes. This would clarify whether a reaction proceeds through a concerted or stepwise mechanism.

Prediction of Regioselectivity and Stereoselectivity

For reactions where multiple products are possible, computational chemistry can predict the regioselectivity and stereoselectivity. By calculating the activation barriers leading to different isomers, the kinetically favored product can be identified. For this compound, this would be particularly relevant in reactions involving the opening of the epoxide ring, where a nucleophile could attack either of the two carbon atoms of the oxirane. The stereochemical outcome of such reactions could also be predicted by analyzing the stereoisomeric transition states.

Molecular Dynamics Simulations for Conformational Analysis

The cyclohexane (B81311) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time. By simulating the motion of the atoms, MD can identify the most stable conformers and the energy barriers between them. This would provide a dynamic picture of the molecule's flexibility and the relative populations of different conformations at a given temperature.

Intermolecular Interactions and Solvent Effects

The behavior of this compound in solution is influenced by its interactions with solvent molecules. Computational models, such as implicit or explicit solvation models, can be used to study these effects. These simulations can reveal how the solvent affects the molecule's conformational preferences, reactivity, and stability. For example, polar solvents might stabilize charged intermediates or transition states, thereby altering reaction pathways and rates compared to nonpolar solvents. Understanding these intermolecular interactions is crucial for predicting the behavior of the compound in a realistic chemical environment.

Conclusion and Future Perspectives in 6 Methyl 1 Oxaspiro 2.5 Octane Research

Current Challenges in Synthesis and Application

The synthesis and application of 6-Methyl-1-oxaspiro[2.5]octane, while rooted in established chemical principles, present several distinct challenges that researchers are actively working to overcome. These challenges primarily revolve around stereocontrol, reaction efficiency, and the limited scope of current applications.

A primary synthetic route to spiroepoxides like this compound is the Johnson–Corey–Chaykovsky reaction. wikipedia.org This method involves the reaction of a sulfur ylide with a ketone, in this case, 4-methylcyclohexanone. organic-chemistry.org While effective in forming the desired oxirane ring, a significant challenge lies in controlling the stereochemistry. The presence of the methyl group at the 6-position (corresponding to the 4-position of the ketone precursor) introduces a chiral center, and the reaction can lead to a mixture of diastereomers. Achieving high diastereoselectivity is a formidable task, as the orientation of the incoming ylide is influenced by the conformational preference of the substituted cyclohexane (B81311) ring. nih.gov Developing catalysts or reaction conditions that can selectively produce a single desired stereoisomer remains a key hurdle.

Furthermore, traditional epoxidation methods can face limitations related to catalyst efficiency and stability. For instance, heterogeneous catalysts used for epoxidation can suffer from mass transfer limitations between the aqueous and organic phases, which can bottleneck the reaction rate. organic-chemistry.org The development of more robust and recyclable catalysts is an ongoing challenge in the broader field of epoxidation chemistry that directly impacts the synthesis of compounds like this compound.

In terms of application, the utility of this compound is still largely exploratory. While spiro-oxa-heterocycles are valued in medicinal chemistry for their ability to impart favorable properties like increased solubility and improved metabolic stability, specific biological activities for this methylated variant are not yet widely established. The challenge lies in identifying biological targets where the specific three-dimensional shape and electronic properties conferred by the 6-methyl-spiroepoxide structure can provide a significant advantage over other molecular scaffolds.

Emerging Research Avenues in Spiro Oxa-Heterocycle Chemistry

The challenges associated with this compound are being addressed by broader advancements in the field of spiro oxa-heterocycle chemistry. These emerging avenues promise to provide new tools and insights applicable to this specific compound.

Asymmetric Catalysis: A major research thrust is the development of enantioselective variations of classic synthetic reactions. For the Johnson-Corey-Chaykovsky reaction, the use of chiral sulfides to generate chiral ylides in a catalytic manner is a promising approach to control the stereochemical outcome. organic-chemistry.org This would allow for the synthesis of enantiomerically pure this compound, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological effects.

Chemoenzymatic Synthesis: The integration of biological catalysts with traditional chemical synthesis is another rapidly growing area. mdpi.comresearchgate.net Enzymes, with their inherent high selectivity, can be used to perform key steps in a synthetic sequence. For instance, a lipase-mediated Baeyer-Villiger oxidation could be used to create a chiral lactone precursor, which can then be chemically converted to the target spiroepoxide. mdpi.com Such chemoenzymatic routes offer a powerful strategy for producing complex chiral molecules from simple, often renewable, starting materials. mdpi.comresearchgate.net

Sustainable and Green Chemistry: There is a growing emphasis on developing more environmentally friendly synthetic methods. This includes the use of recyclable ionic liquids as solvents for reactions like the Corey-Chaykovsky epoxidation, which can lead to rapid reaction times and high yields while simplifying product isolation and solvent reuse. organic-chemistry.org Additionally, the design of catalytic systems that operate under milder conditions and reduce waste is a key focus that will benefit the synthesis of all spiro oxa-heterocycles.

Outlook for Innovative Methodologies and Applications

The future of research into this compound and related compounds appears bright, driven by the convergence of new synthetic technologies and a deeper understanding of the structure-property relationships of spirocyclic systems.

Innovative Methodologies: The continued evolution of asymmetric catalysis is expected to yield highly efficient and selective methods for synthesizing specific stereoisomers of substituted spiroepoxides. d-nb.info The combination of organocatalysis and metal catalysis, for example, could unlock new reaction pathways with unprecedented levels of control. Furthermore, the application of computational chemistry and machine learning will likely accelerate the discovery of optimal catalysts and reaction conditions, moving the field from empirical screening to rational design.

Novel Applications: As synthetic challenges are overcome, the unique properties of this compound can be more thoroughly explored. Its rigid, three-dimensional structure makes it an attractive scaffold for drug discovery. The methyl group provides a point of differentiation from its parent compound, potentially influencing binding affinity and selectivity for biological targets. Beyond pharmaceuticals, spiroepoxides can serve as versatile building blocks for the synthesis of more complex molecules and materials, finding potential use in agrochemicals and material science. The conformational preferences dictated by the cyclohexane ring and the stereochemistry of the epoxide are key structural features that can be exploited in the design of new functional molecules. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.